Cas no 70878-56-7 (5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-)
![5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- structure](https://de.kuujia.com/scimg/cas/70878-56-7x500.png)
70878-56-7 structure
Produktname:5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-
5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-
- N-benzyladriamycin
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy- -10-((2,3,6-trideoxy-3-((phenylmethyl)amino)-.alpha.-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-((2,3,6-trideoxy-3-((phenylmethyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
- DTXSID90991155
- (9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 70878-56-7
- AD-288
- 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(benzylamino)-2,3,6-trideoxyhexopyranoside
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- Inchi: InChI=1S/C34H35NO11/c1-16-29(38)20(35-14-17-7-4-3-5-8-17)11-24(45-16)46-22-13-34(43,23(37)15-36)12-19-26(22)33(42)28-27(31(19)40)30(39)18-9-6-10-21(44-2)25(18)32(28)41/h3-10,16,20,22,24,29,35-36,38,40,42-43H,11-15H2,1-2H3/t16-,20-,22?,24-,29+,34-/m0/s1
- InChI-Schlüssel: XMCYNHRPENWNFK-BGBUPYQXSA-N
- Lächelt: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O
Berechnete Eigenschaften
- Genaue Masse: 633.22101093g/mol
- Monoisotopenmasse: 633.22101093g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 192Ų
- XLogP3: 3.3
5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)- Verwandte Literatur
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
70878-56-7 (5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-,(8S,10S)-) Verwandte Produkte
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